16β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 1173998-85-0
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis of D-Heteroannulated Derivatives : The synthesis of pyrimido-fused D-heteroannulated steroids, which involve reactions of 3β-hydroxy-13α-androst-5-en-17-one derivatives with different nucleophiles, has been explored. These reactions yield novel compounds with a pyrazole ring fused to the sterane skeleton (Szájli & Wölfling, 2006).
Inhibitors of Human 17α-Hydroxylase/C17,20-Layse : Compounds including pyrazolyl and isoxazolyl androsta dienones have been identified as potent inhibitors of human testicular microsomal 17α-hydroxylase/C17,20-layse. These have implications for the treatment of conditions like benign prostatic hypertrophy and prostate cancer (Cheng, 2001).
Biological Activity and Applications
Androgenic and Anabolic Effects : Research on various derivatives of this compound has shown differing androgenic, anabolic, and estrogenic activities based on their molecular unsaturation levels. The pattern of hormonal activity of pyrazole derivatives of steroids was found to be significantly influenced by the degree of unsaturation in the steroidal moiety (Beyler, Potts, & Arnold, 1961).
Inhibition of Beta-Hydroxysteroid Dehydrogenase : Certain steroidal inhibitors, including derivatives of 16β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one, have been studied for their inhibition of beta-hydroxysteroid dehydrogenase. The study of these compounds helped to understand the structural characteristics necessary for effective inhibition (Ferrari & Arnold, 1963).
Antiandrogenic Activity : Some derivatives have been synthesized and evaluated for their antiandrogenic activity, showing potential for use in treatments related to androgen-dependent conditions (Amr, Abdel-Latif, & Abdalla, 2006).
Properties
CAS No. |
1173998-85-0 |
---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.